N-Retinoylleucine
Description
N-Retinoylleucine is a synthetic retinoid derivative formed by conjugating retinoic acid (a vitamin A metabolite) with the amino acid leucine. This modification aims to enhance bioavailability, solubility, or targeted delivery compared to free retinoic acid, which is notoriously hydrophobic and unstable. Retinoylation (conjugation with retinoic acid) is a strategy employed in prodrug design to improve therapeutic efficacy in dermatological and oncological applications, such as treating acne, psoriasis, or cancers like neuroblastoma .
Properties
CAS No. |
110683-02-8 |
|---|---|
Molecular Formula |
C17H25FO3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1 |
InChI Key |
XILISIALPJYAMY-GTCOHCSCSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
Other CAS No. |
110769-97-6 |
Synonyms |
N-retinoylleucine N-retinoylleucine, (Z,E,E,E)-isomer N-trans-retinoyl-DL-leucine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Retinoylleucine typically involves the esterification of retinoic acid with DL-leucine. One common method includes dissolving retinoic acid and DL-leucine in a solvent such as tetrahydrofuran (THF) and using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere, such as argon, and stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Retinoylleucine can undergo various chemical reactions, including:
Oxidation: The retinoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino acid part can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the retinoic acid moiety can lead to the formation of retinoic acid derivatives, while substitution reactions can introduce new functional groups to the DL-leucine part.
Scientific Research Applications
N-Retinoylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and peptide bond formation.
Biology: The compound is studied for its role in cellular differentiation and growth, particularly in stem cell research.
Medicine: this compound is investigated for its potential therapeutic effects in treating skin disorders, cancer, and metabolic diseases.
Industry: It is used in the formulation of cosmetics and skincare products due to its retinoic acid content, which is known for its anti-aging properties
Mechanism of Action
The mechanism of action of N-Retinoylleucine involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. These receptors regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis. The DL-leucine part of the molecule may enhance the stability and bioavailability of the compound, allowing for more effective interaction with the receptors .
Comparison with Similar Compounds
The following compounds are compared based on molecular properties, solubility, stability, and biological activity.
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Solubility |
|---|---|---|---|---|---|
| N-Retinoylleucine | C₂₆H₃₉NO₃ (estimated) | ~413.6 (estimated) | ~6.2* | 3 donors, 5 acceptors | Low (hydrophobic tail) |
| N-Acetylleucine | C₈H₁₅NO₃ | 173.21 | 0.2 | 2 donors, 4 acceptors | Soluble in polar solvents |
| L-Norleucine | C₆H₁₃NO₂ | 131.17 | -1.1 | 2 donors, 3 acceptors | Water-soluble (39.8 mg/mL) |
| N-Cinnamylglycine | C₁₁H₁₃NO₂ | 191.23 | 1.8 | 2 donors, 3 acceptors | Moderate (requires HPLC-MS) |
*Estimated based on retinoic acid’s LogP (~6.3) and leucine’s contributions. Sources:
Key Observations:
- Hydrophobicity: this compound’s long aliphatic chain from retinoic acid results in high LogP, limiting aqueous solubility. This contrasts with N-Acetylleucine and L-Norleucine, which are more polar and water-soluble .
- Stability: Retinoyl derivatives are prone to photodegradation and oxidation, similar to retinoic acid. Acetylated or norleucine derivatives exhibit greater stability under standard conditions .
Key Observations:
- Target Specificity: this compound’s retinoyl moiety may enable retinoid receptor targeting, similar to retinoic acid, but with improved tissue penetration due to leucine conjugation .
- Limitations: Unlike N-Acetylleucine, which is used for metabolic support, this compound’s applications remain theoretical due to a lack of direct pharmacokinetic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
